molecular formula C14H11Cl2F3N2O B8706585 3-Chloro-2-(4-chloro-5-(difluoromethoxy)-2-fluorophenyl)-4,5,6,7-tetrahydroindazole CAS No. 106969-03-3

3-Chloro-2-(4-chloro-5-(difluoromethoxy)-2-fluorophenyl)-4,5,6,7-tetrahydroindazole

Cat. No. B8706585
CAS RN: 106969-03-3
M. Wt: 351.1 g/mol
InChI Key: UWGJTVNYZLNXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(4-chloro-5-(difluoromethoxy)-2-fluorophenyl)-4,5,6,7-tetrahydroindazole is a useful research compound. Its molecular formula is C14H11Cl2F3N2O and its molecular weight is 351.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-(4-chloro-5-(difluoromethoxy)-2-fluorophenyl)-4,5,6,7-tetrahydroindazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-(4-chloro-5-(difluoromethoxy)-2-fluorophenyl)-4,5,6,7-tetrahydroindazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

106969-03-3

Molecular Formula

C14H11Cl2F3N2O

Molecular Weight

351.1 g/mol

IUPAC Name

3-chloro-2-[4-chloro-5-(difluoromethoxy)-2-fluorophenyl]-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C14H11Cl2F3N2O/c15-8-5-9(17)11(6-12(8)22-14(18)19)21-13(16)7-3-1-2-4-10(7)20-21/h5-6,14H,1-4H2

InChI Key

UWGJTVNYZLNXLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=C2C1)Cl)C3=CC(=C(C=C3F)Cl)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 36 ml of isopropanol, 21 ml of water and 6.0 ml of sodium hydroxide was added 5.28 g of 3-chloro-2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4,5,6,7-tetrahydro-2H-indazole II-2, and the resultant mixture was heated at 50° to 60° C. to give a solution. Excessive chlorodifluoromethane gas was introduced, and each 4.5 g of 50% aqueous sodium hydroxide was added 1.5 and 3 hours after starting the gas inlet and further said gas inlet was continued for additional one hour. After cooling, the reaction mixture was neutralized with 2N hydrochloric acid and extracted with dichloromethane. The organic layer was dried and concentrated. The residue was chromatographed on a column of silica gel, eluting with n-hexane-ethyl acetate (4:1 v/v). The eluate was concentrated to give 5.24 g of the titled compound I-2.
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